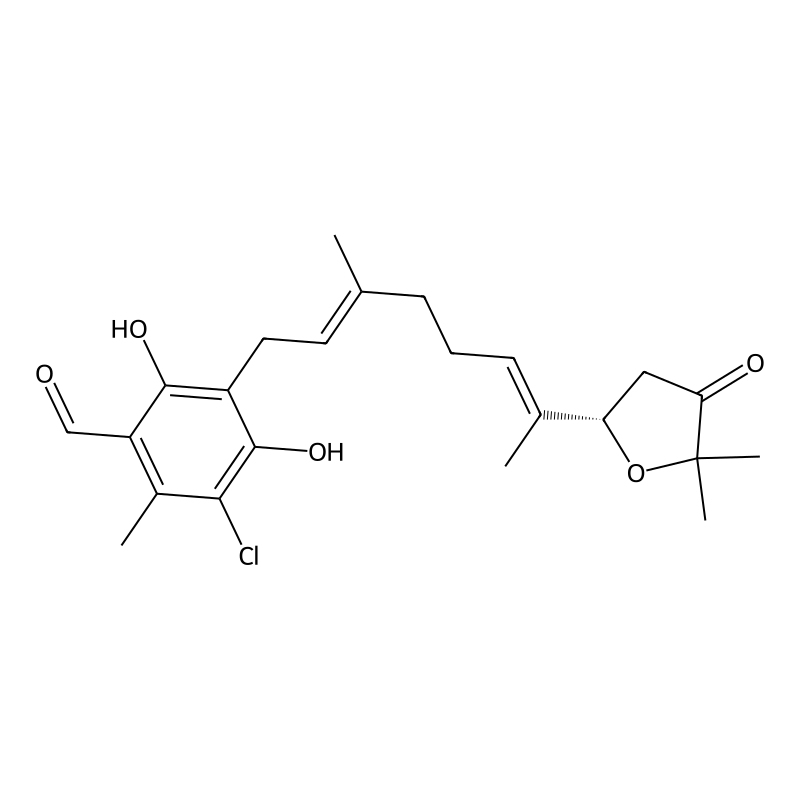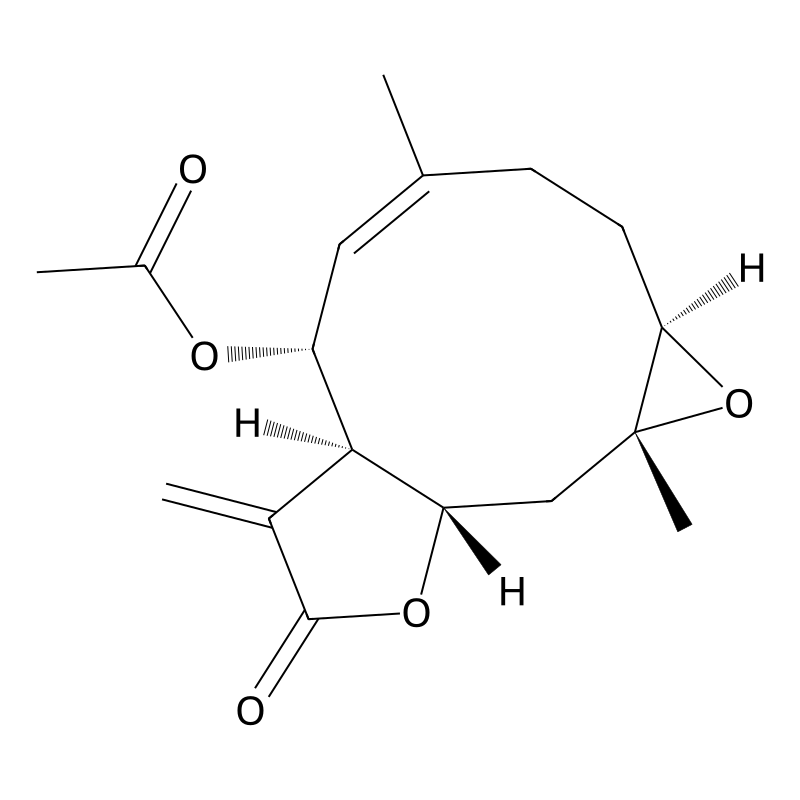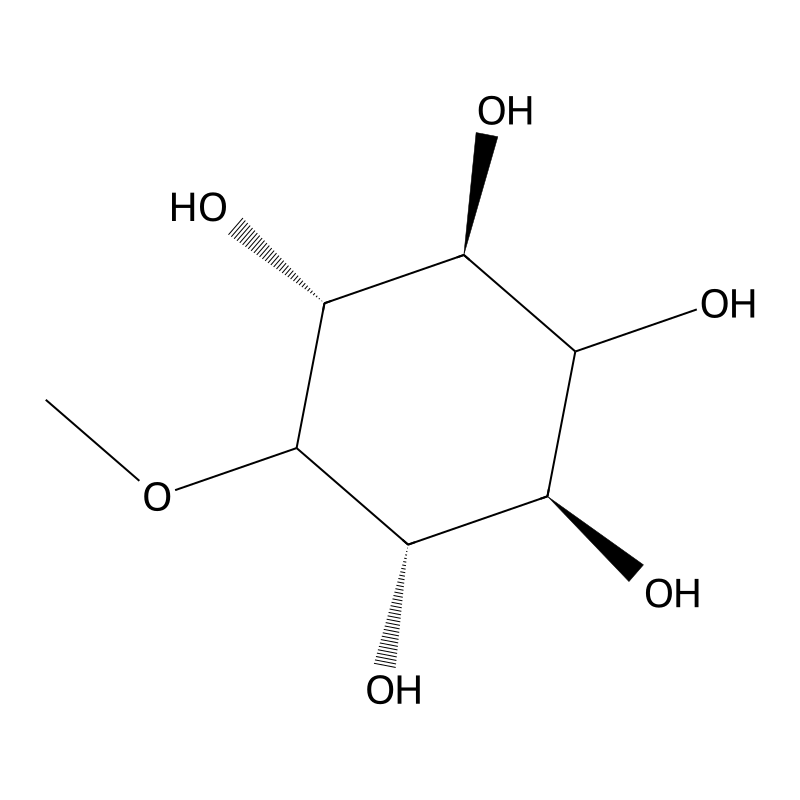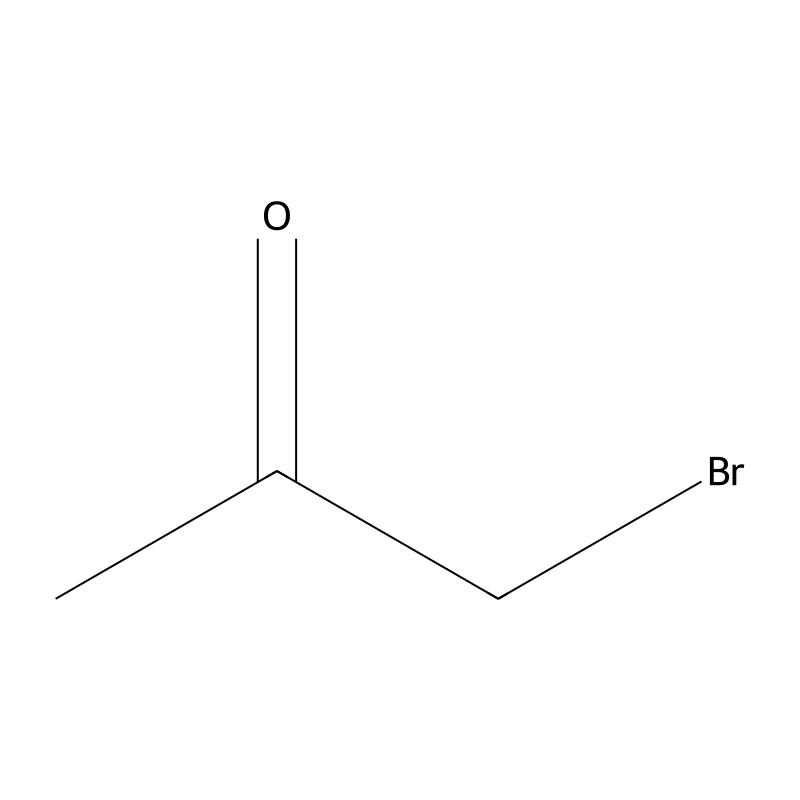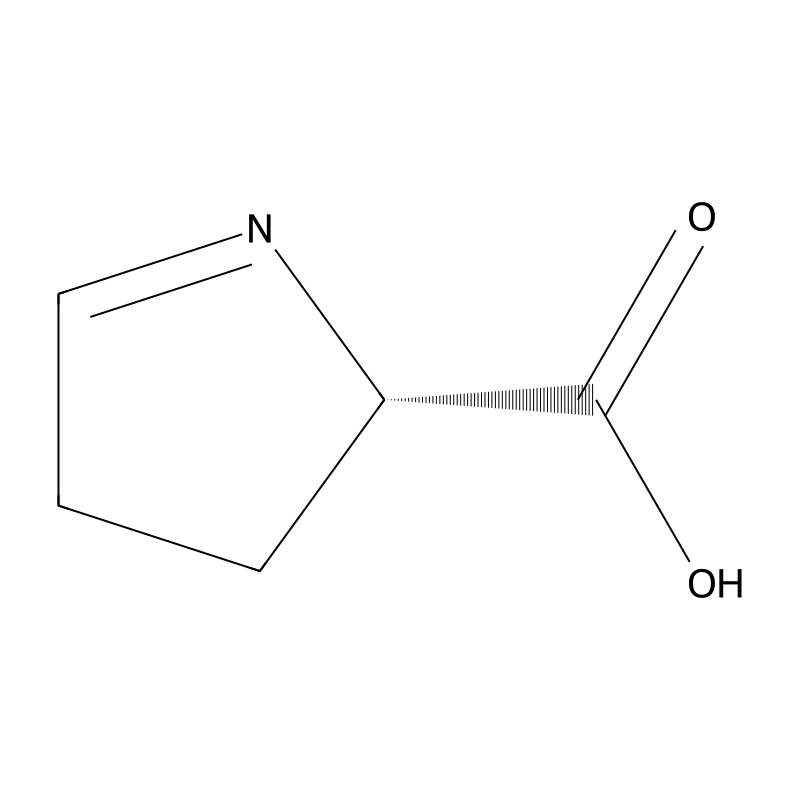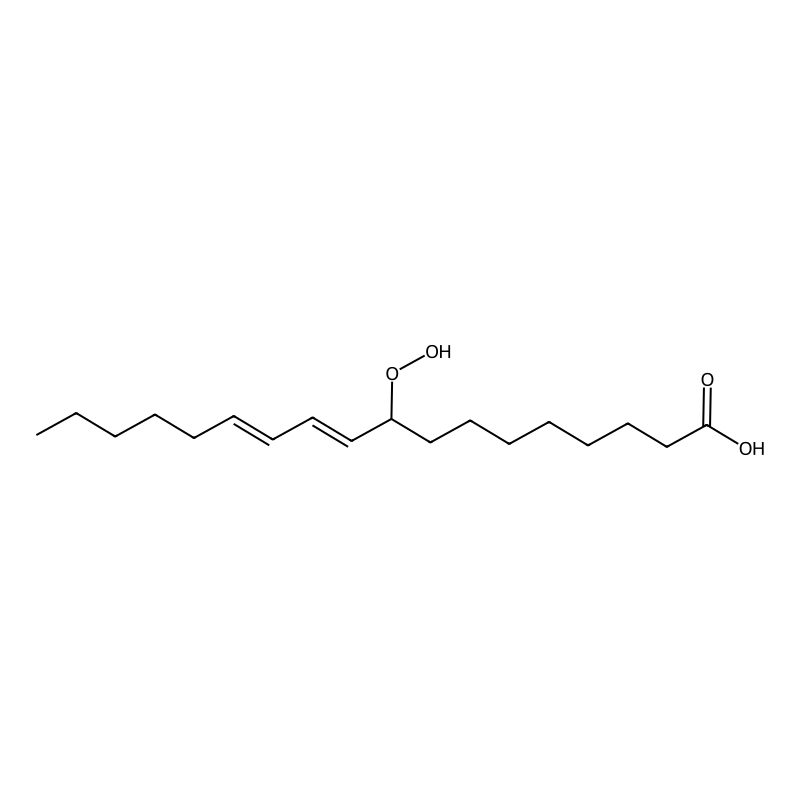N1,3-Dimethylbenzene-1,2-diamine
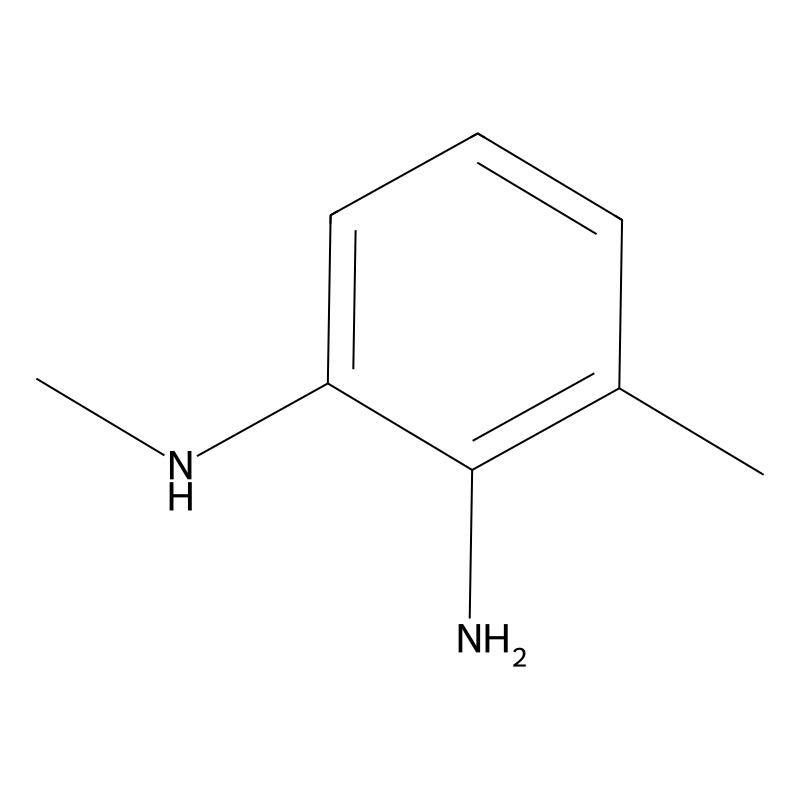
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- N1,N2-Dimethylbenzene-1,2-diamine is often used in the field of organic synthesis . It can serve as a catalyst, functional reagent, and starting material in various organic reactions .
- The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound as a reagent can help to facilitate the reaction and improve the yield of the desired product .
- N1,N2-Dimethylbenzene-1,2-diamine has various applications in scientific experiments such as in the production of polyurethanes, epoxy resins, and other industrial products.
- It is also used as a curing agent for polyester resins and as an intermediate in the production of dyes and pigments.
- The outcomes of these industrial processes would also depend on the specific process. In general, the use of this compound as a reagent can help to facilitate the reaction and improve the yield of the desired product.
Organic Synthesis
Production of Industrial Products
N1,3-Dimethylbenzene-1,2-diamine, also known as N1,N1-dimethyl-1,2-benzenediamine, is an organic compound with the molecular formula C8H12N2. This compound features two amino groups located at the 1 and 2 positions of a benzene ring, each substituted with methyl groups. It is recognized for its role as an intermediate in various chemical syntheses and its potential applications in biochemical contexts .
- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: It can undergo reduction to yield simpler amines through catalytic hydrogenation using palladium or platinum catalysts.
- Substitution: The amino groups can engage in nucleophilic substitution reactions, leading to various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are typically used under basic or acidic conditions.
Major Products- Oxidation: Quinones or nitroso compounds.
- Reduction: Simpler amines or partially reduced intermediates.
- Substitution: Various substituted benzene derivatives.
N1,3-Dimethylbenzene-1,2-diamine exhibits significant biological activity. It interacts with various enzymes, including monoamine oxidase and cytochrome P450 enzymes. These interactions often involve the oxidation of the amino groups, resulting in reactive intermediates that can influence cellular processes. The compound has been shown to modulate cell signaling pathways by affecting kinase and phosphatase activities and altering gene expression through interactions with transcription factors .
Several methods exist for synthesizing N1,3-Dimethylbenzene-1,2-diamine:
- Nitration of Benzene: Nitrobenzene is produced from benzene through nitration. This is followed by reduction to form the corresponding amine.
- Methylation: The amine is subsequently methylated using agents like methyl iodide or dimethyl sulfate under controlled conditions.
- Alternative Routes: Other synthetic routes may involve variations in starting materials and reaction conditions .
N1,3-Dimethylbenzene-1,2-diamine finds applications across various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
- Biochemical Research: Its interactions with enzymes make it useful for studying metabolic pathways and enzyme mechanisms.
- Material Science: The compound can be utilized in the development of polymeric materials due to its reactivity and structural properties .
Studies on N1,3-Dimethylbenzene-1,2-diamine reveal its potential as a substrate for certain oxidoreductases, influencing redox reactions within cells. Moreover, it has been observed to affect cellular metabolism by modulating metabolic enzyme activities and impacting key metabolite levels. Its ability to cross biological membranes suggests it may have implications for drug development and delivery systems .
N1,3-Dimethylbenzene-1,2-diamine shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| N1,N3-Dimethylbenzene-1,3-diamine | 14814-75-6 | 0.97 |
| N1,N5-Dimethylbenzene-1,2,4-triamine | 97902-54-0 | 0.90 |
| N4,N5-Dimethylbenzene-1,2,4-triamine | 97902-55-1 | 0.90 |
| N1,N4-Dimethylbenzene-1,2-diamine | 39513-19-4 | 0.89 |
| N1,N6-Dimethylbenzene-1,2-diamine | 73902-65-5 | 0.97 |
Uniqueness
What sets N1,3-Dimethylbenzene-1,2-diamine apart from these similar compounds is its specific arrangement of methyl and amino groups that influence its reactivity profile and biological interactions. This unique structure allows it to participate effectively in various biochemical processes while serving as a versatile building block in organic synthesis .

